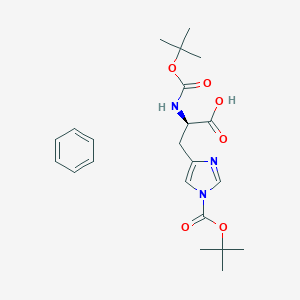

Boc-D-His(Boc)-OH.benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-D-His(Boc)-OH.benzene, also known as N-α-N-im-di-t.-Boc-D-histidine benzene, is a protected histidine derivative. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) groups that protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide chain assembly .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-His(Boc)-OH.benzene typically involves the protection of the amino and imidazole groups of D-histidine with Boc groups. The process begins with the reaction of D-histidine with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, to form the Boc-protected histidine derivative. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-purity production of the compound .

化学反应分析

Types of Reactions: Boc-D-His(Boc)-OH.benzene undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc groups can be removed using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), yielding the free amino and imidazole groups of histidine.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrogen fluoride (HF)

Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dichloromethane (DCM), dimethylformamide (DMF)

Major Products:

Deprotection: Free D-histidine

Coupling: Peptide chains with incorporated D-histidine residues

科学研究应用

Applications in Peptide Synthesis

-

Peptide Assembly :

- Boc-D-His(Boc)-OH.benzene is integral in assembling peptides through solid-phase peptide synthesis (SPPS). The dual Boc protection reduces racemization and enhances coupling efficiency, making it suitable for synthesizing complex peptides with high purity .

- The compound allows for the sequential addition of amino acids, facilitating the creation of peptides with specific sequences essential for biological function.

- Stability and Reactivity :

Biological Applications

-

Enzyme Interaction Studies :

- Peptides synthesized using this compound can be employed to study enzyme-substrate interactions. The histidine residue plays a critical role in many enzyme active sites, making these peptides valuable for understanding catalytic mechanisms.

-

Metal Ion Coordination :

- Histidine residues are known for their ability to coordinate metal ions, which is significant in biochemical processes. Research involving this compound often focuses on its binding affinities with various metal ions, aiding in the exploration of metalloproteins and their functions.

- Therapeutic Potential :

Comparative Analysis of Related Compounds

To further understand the advantages of this compound, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Histidine | Fmoc-protected amino acid | More stable under certain coupling conditions |

| Boc-L-Histidine | Single Boc protection | Simpler structure, less steric hindrance |

| Acetyl-L-Histidine | Acetyl protection | Different reactivity profile |

| Boc-D-Histidine | Single Boc protection | Enantiomeric variant with different biological activity |

This compound stands out due to its dual Boc protection that enhances stability and reduces racemization during peptide synthesis compared to other derivatives.

Case Studies

Several case studies highlight the practical applications of this compound in research:

- Synthesis of Bioactive Peptides : A study demonstrated the efficient synthesis of bioactive peptides using this compound as a building block. The resulting peptides exhibited significant biological activity, underscoring the compound's utility in drug development .

- Metal Binding Studies : Research investigating the interaction between peptides containing this compound and metal ions revealed insights into their coordination chemistry, which is critical for understanding metalloprotein functions.

作用机制

The mechanism of action of Boc-D-His(Boc)-OH.benzene involves its role as a protected histidine derivative in peptide synthesis. The Boc groups protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide chain assembly. Upon deprotection, the free histidine can participate in various biochemical reactions, including metal ion binding and catalysis. The compound can bind to metal ions such as copper and zinc, participating in catalytic reactions and stabilizing protein structures.

相似化合物的比较

Boc-His(Boc)-OH: A similar compound with Boc protection on the amino and imidazole groups of L-histidine.

Fmoc-His(Boc)-OH: A histidine derivative with 9-fluorenylmethyloxycarbonyl (Fmoc) protection on the amino group and Boc protection on the imidazole group.

Boc-His(Trt)-OH: A histidine derivative with Boc protection on the amino group and trityl (Trt) protection on the imidazole group.

Uniqueness: Boc-D-His(Boc)-OH.benzene is unique due to its dual Boc protection on the D-histidine residue, which provides enhanced stability and selectivity during peptide synthesis. This dual protection allows for precise control over the incorporation of histidine into peptide chains, making it a valuable tool in the synthesis of complex peptides and proteins .

生物活性

Boc-D-His(Boc)-OH.benzene, also known as Nα-Boc-D-histidine, is a compound that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains two Boc (tert-butyloxycarbonyl) protective groups attached to a histidine residue. This dual protection enhances the compound's stability during synthesis and reduces racemization, making it valuable in the preparation of peptides.

Target of Action : this compound mimics the structure of histidine, allowing it to interact with metal ions and enzymes that require histidine residues for activity.

Mode of Action : The compound can bind to metal ions such as copper and zinc, participating in catalytic reactions essential for various biochemical processes. Its ability to stabilize protein structures contributes to its biological functions.

Biochemical Pathways : The compound modulates enzyme activities by binding at specific sites, influencing metabolic pathways that involve histidine-containing proteins. This modulation can affect processes like enzyme catalysis and protein folding.

Biological Activities

This compound has been studied for various biological activities:

- Enzyme Modulation : It can enhance or inhibit enzyme activity by interacting with active sites, particularly in metalloproteins.

- Metal Ion Coordination : The compound's ability to coordinate with metal ions is crucial for its role in enzymatic reactions.

- Peptide Synthesis : It serves as a building block in peptide synthesis, contributing to the formation of biologically active peptides.

Case Studies

- Antitumor Activity : In studies evaluating the inhibitory effects on cancer cell lines such as HeLa and MCF-7, this compound demonstrated significant growth inhibition at concentrations above 100 μM. The highest observed inhibition was 54.33% for MCF-7 cells at 500 μM .

- Interaction with Metal Ions : Research utilizing NMR spectroscopy revealed that this compound binds effectively to metal ions, impacting its biological activity. The binding affinity was studied in relation to its structural analogs .

- Peptide Synthesis Efficiency : The compound showed improved stability and reduced racemization during solid-phase peptide synthesis (SPPS) compared to other derivatives, making it a preferred choice for synthesizing histidine-containing peptides .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Histidine | Fmoc-protected amino acid | More stable under certain coupling conditions |

| Boc-L-Histidine | Single Boc protection | Simpler structure, less steric hindrance |

| Boc-D-Histidine | Single Boc protection | Enantiomeric variant with different activity |

| Acetyl-L-Histidine | Acetyl protection | Different reactivity profile |

| This compound | Dual Boc protection | Enhanced stability and reduced racemization |

属性

IUPAC Name |

benzene;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUHNRWCBRLZLL-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。